molecular formula C17H17N7O2 B10934223 N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10934223
M. Wt: 351.4 g/mol
InChI Key: BINDJKJTJDGHCD-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that features a unique arrangement of pyrazole and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available pyrazole derivatives. The key steps include:

    Formation of Pyrazole Rings: The initial step involves the synthesis of 1,5-dimethyl-1H-pyrazole and 1-methyl-1H-pyrazole through cyclization reactions of appropriate precursors.

    Oxazole Ring Formation: The oxazole ring is formed via cyclization reactions involving the pyrazole derivatives and suitable reagents.

    Coupling Reactions: The final step involves coupling the pyrazole and oxazole rings to form the desired compound under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    1-Methyl-1H-pyrazole: Another pyrazole derivative with a single methyl group.

    Oxazole Derivatives: Compounds containing the oxazole ring, which share some structural similarities.

Uniqueness

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of pyrazole and oxazole rings, which imparts distinct chemical and biological properties. Its structural complexity and potential therapeutic applications set it apart from simpler pyrazole and oxazole derivatives .

Properties

Molecular Formula

C17H17N7O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H17N7O2/c1-9-5-14(21-24(9)4)20-16(25)12-6-13(11-7-18-23(3)8-11)19-17-15(12)10(2)22-26-17/h5-8H,1-4H3,(H,20,21,25)

InChI Key

BINDJKJTJDGHCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C

Origin of Product

United States

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